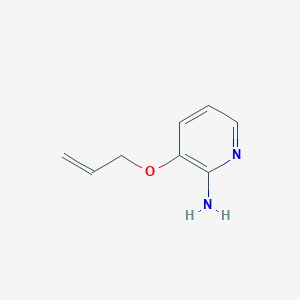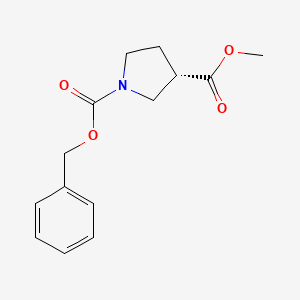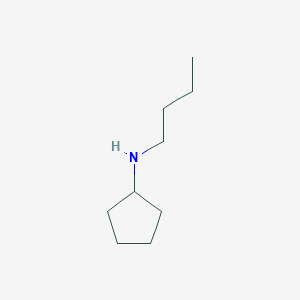
3-(Allyloxy)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Allyloxy)-2-pyridinamine” suggests a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “3-(Allyloxy)” part suggests an allyl group (a three-carbon chain attached to the ring by an oxygen atom) at the 3-position of the pyridine ring, and the “2-pyridinamine” part suggests an amine group (NH2) at the 2-position of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-aminopyridine with an allyl halide in the presence of a base to form the ether linkage . This is a common method for forming ethers in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, which contributes to its stability and reactivity. The electron-donating amine group at the 2-position and the electron-withdrawing ether group at the 3-position would influence the electron distribution in the ring and thus its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions such as the allylic oxidation or substitution. The amine group could undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups. For example, it might exhibit typical properties of aromatic compounds and ethers, such as relatively high stability and polarity .Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds
“3-(Allyloxy)-2-pyridinamine” serves as a versatile building block in the synthesis of various nitrogen-containing molecules, which are crucial in pharmaceuticals and biologically active compounds. Its structure allows for the development of functionalized aniline derivatives, which are integral in medicinal chemistry for creating a wide range of therapeutic agents .
Advanced Catalysis
This compound can be used to modify catalysts, enhancing their performance in chemical reactions. For example, it can be incorporated into catalysts to improve the yield of cyclopentanone products, a key intermediate in the synthesis of fragrances and pharmaceuticals .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it’s handled. Standard safety measures for handling organic compounds, such as using appropriate personal protective equipment and working in a well-ventilated area, should be followed .
Future Directions
properties
IUPAC Name |
3-prop-2-enoxypyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQGEPUZHZYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540637 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxy)-2-pyridinamine | |
CAS RN |
24015-99-4 |
Source


|
| Record name | 3-(2-Propen-1-yloxy)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24015-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









amine](/img/structure/B1282661.png)




